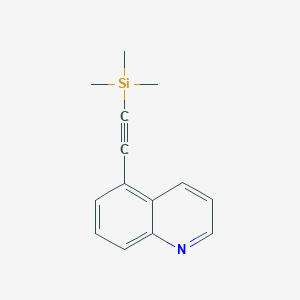

5-((Trimethylsilyl)ethynyl)quinoline

Description

- Introduction to 5-((Trimethylsilyl)ethynyl)quinoline

This compound is an organic chemical compound belonging to the quinoline family, characterized by a heterocyclic aromatic quinoline ring substituted at the 5-position with a trimethylsilyl-ethynyl group. The molecular formula of this compound is C14H15NSi, and it has a molecular weight of approximately 225.36 g/mol. The exact mass is 225.097 g/mol, with a polar surface area of 12.89 Ų and a calculated LogP value of 3.46, indicating moderate hydrophobicity.

The presence of the trimethylsilyl group attached to the ethynyl moiety enhances the compound’s chemical stability and reactivity compared to the unsubstituted ethynylquinoline analogs. This structural feature makes this compound a valuable building block in organic synthesis, especially for constructing more complex quinoline derivatives with potential applications in medicinal chemistry and materials science.

- Chemical and Physical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C14H15NSi | |

| Molecular Weight | 225.36 g/mol | |

| Exact Mass | 225.097 g/mol | |

| Polar Surface Area | 12.89 Ų | |

| LogP | 3.46 | Indicates moderate hydrophobicity |

| Density | Not available | Data not reported |

| Melting Point | Not available | Data not reported |

| Boiling Point | Not available | Data not reported |

These physicochemical parameters are critical for understanding the compound’s behavior in organic reactions and potential incorporation into materials or biologically active molecules.

- Detailed Research Findings

3.1 Synthetic Utility and Reactivity

This compound features an ethynyl group protected by a trimethylsilyl substituent, which can be selectively deprotected to reveal a terminal alkyne functionality. This characteristic allows the compound to participate in a variety of coupling reactions, such as Sonogashira cross-coupling, facilitating the synthesis of diverse quinoline derivatives. The trimethylsilyl group enhances the compound’s stability during handling and storage, preventing premature reactions and enabling controlled transformations.

3.2 Structural Analogues and Comparative Reactivity

Several structurally related compounds have been studied to understand the influence of the trimethylsilyl-ethynyl substitution on quinoline rings. Examples include:

| Compound Name | Structural Feature | Distinctive Reactivity or Application |

|---|---|---|

| 5-Ethynylquinoline | Lacks trimethylsilyl group | Higher reactivity but lower stability |

| 5-((Trimethylsilyl)ethynyl)pyridine | Pyridine ring instead of quinoline | Different electronic properties |

| 5-((Trimethylsilyl)ethynyl)isoquinoline | Isoquinoline ring substitution | Altered reactivity pattern |

| 6-((Trimethylsilyl)ethynyl)quinoline | Ethynyl substitution at 6-position | Different biological activity profile |

The trimethylsilyl group in this compound imparts unique reactivity and stability that distinguish it from these analogues, making it a promising candidate for further chemical research and synthetic applications.

3.3 Potential Applications in Material Science and Medicinal Chemistry

The combination of the aromatic quinoline scaffold and the ethynyl group suggests potential utility in the development of novel materials and bioactive compounds. Ethynyl groups are known to facilitate π-π stacking interactions, which are important for forming ordered molecular assemblies in optoelectronic devices such as organic light-emitting diodes. Quinoline derivatives have been widely explored for their biological activities, and the ethynyl substitution may enable the synthesis of new compounds with enhanced pharmacological properties. However, further experimental studies are required to confirm these applications specifically for this compound.

- Summary

This compound is a chemically significant quinoline derivative featuring a trimethylsilyl-protected ethynyl group at the 5-position. Its molecular properties, including moderate hydrophobicity and aromatic heterocyclic structure, support its role as a versatile intermediate in organic synthesis. The compound’s enhanced stability and reactivity compared to related analogues make it valuable for constructing complex quinoline-based molecules with potential applications in medicinal chemistry and materials science. Detailed physicochemical data and comparative analyses of structural analogues underscore its unique position within the quinoline derivative family.

Properties

IUPAC Name |

trimethyl(2-quinolin-5-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-12-6-4-8-14-13(12)7-5-10-15-14/h4-8,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMKOWJUHVDUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743714 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255952-63-6 | |

| Record name | 5-[(Trimethylsilyl)ethynyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- Halogenated quinoline precursor: The quinoline ring is functionalized at the 5-position with a halogen (iodo or bromo) to serve as the coupling site.

- These halogenated quinolines can be synthesized via electrophilic aromatic substitution or through directed halogenation methods on quinoline derivatives.

Sonogashira Coupling Conditions

- Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common palladium catalysts.

- Co-catalyst: Copper(I) iodide (CuI) facilitates the formation of the copper acetylide intermediate.

- Base: Triethylamine or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne.

- Solvent: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

- Temperature: Typically room temperature to 80 °C.

- Reaction time: Several hours to overnight, depending on substrate reactivity.

Workup and Purification

- The reaction mixture is quenched with water or aqueous ammonium chloride.

- Organic extraction is performed, followed by drying and concentration.

- Purification is typically achieved by column chromatography using silica gel.

Representative Research Findings and Data

| Parameter | Typical Conditions/Results |

|---|---|

| Halogenated quinoline | 5-Bromoquinoline or 5-iodoquinoline |

| Alkyne reagent | Trimethylsilylacetylene (TMS-acetylene) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine or DIPEA (2 equiv.) |

| Solvent | THF, DMF, or toluene |

| Temperature | 25–80 °C |

| Reaction time | 4–24 hours |

| Yield | 70–95% |

- For example, a study reported the Sonogashira coupling of 5-chloroquinoline with TMS-acetylene catalyzed by Pd(PPh₃)₂Cl₂ and CuI in toluene with triethylamine, yielding the this compound in high yield (~85%) with excellent purity.

Deprotection and Further Functionalization

- The trimethylsilyl group can be removed under mild fluoride ion conditions (e.g., tetrabutylammonium fluoride, TBAF) to yield the terminal alkyne.

- This terminal alkyne can be further utilized in click chemistry, cycloaddition, or other coupling reactions.

Alternative Synthetic Routes

While Sonogashira coupling is the most common method, other approaches include:

- Direct alkynylation via C–H activation: Emerging methodologies allow direct alkynylation of quinoline C–H bonds using transition metal catalysts without pre-functionalization, though these methods are less common and require specific catalyst systems.

- Aza-Diels–Alder reaction followed by functionalization: Some studies have synthesized quinoline derivatives with ethynyl groups introduced post-aza-Diels–Alder cyclization, but these are more complex and less direct.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira Coupling | 5-Bromoquinoline or 5-iodoquinoline | Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, base, solvent | 70–95 | Most common, reliable, high yielding |

| Direct C–H Alkynylation | Quinoline | Transition metal catalyst, alkynylating agent | Variable | Emerging method, less common |

| Post-aza-Diels–Alder Functionalization | Quinoline derivatives | Multi-step, includes cycloaddition and coupling | Moderate | More complex, less direct |

Chemical Reactions Analysis

Types of Reactions: 5-((Trimethylsilyl)ethynyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into hydrogenated quinoline derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, alkylating agents, or arylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

5-((Trimethylsilyl)ethynyl)quinoline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)ethynyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound can inhibit the activity of enzymes involved in critical biological processes, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-((Trimethylsilyl)ethynyl)quinoline can be contextualized by comparing it to related compounds. Below is a detailed analysis, supported by a comparative data table (Table 1).

Substituted Quinolines with Trimethylsilyl Ethynyl Groups

- 2-Chloro-3-(2-(trimethylsilyl)ethynyl)quinoline (CAS 1000782-64-8): This analogue substitutes chlorine at the 2-position and the TMS-ethynyl group at the 3-position. Such substitutions are critical in tuning ligand properties for catalytic applications .

Heterocyclic Derivatives with Trimethylsilyl Ethynyl Groups

- 5-(Trimethylsilyl)ethynyl-1-methylimidazole: Replacing the quinoline core with an imidazole ring introduces a more electron-rich heterocycle. The imidazole’s nitrogen atoms enhance coordination capabilities, making this compound suitable for metal-organic frameworks (MOFs) or catalysis, whereas the quinoline derivative’s electron deficiency favors charge-transfer applications .

Chromenone-Based Analogues

- 6-Amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-one: This compound features a chromenone backbone fused with a lactone ring. The electron-rich lactone and ethynyl group enable condensative cyclization with aldehydes to form pyranoquinolinediones, a reactivity distinct from quinoline-based systems .

Fused Heterocyclic Systems

- 3-Methylisothiazolo[5,4-b]quinoline (CAS 1203-55-0): The fusion of an isothiazole ring with quinoline introduces sulfur, which modulates electronic properties and may confer biological activity. Unlike the ethynyl-substituted quinoline, this system lacks a reactive alkyne but offers a rigid, planar structure for optoelectronic applications .

Data Table: Comparative Analysis of Key Compounds

Table 1. Structural and Functional Comparison of this compound and Analogues

Research Findings and Key Differences

- Electronic Effects: The electron-deficient quinoline core in this compound contrasts with the electron-rich imidazole or chromenone systems, influencing participation in charge-transfer complexes or catalytic cycles .

- Substitution Position : Moving the TMS-ethynyl group from C5 (target compound) to C3 (chloro-analogue) alters regioselectivity in subsequent reactions, as seen in electrophilic substitution patterns .

- Reactivity: The ethynyl group in quinoline derivatives enables cross-coupling or cycloaddition reactions, whereas chromenone analogues undergo cyclization to form fused pyranoquinolinediones .

Biological Activity

5-((Trimethylsilyl)ethynyl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, which is known for its wide range of biological activities. The presence of the trimethylsilyl group enhances its chemical stability and bioavailability, making it a valuable candidate for further research in pharmacology.

The biological activities of quinoline derivatives, including this compound, are attributed to several mechanisms:

- Antimicrobial Activity : Quinolines have demonstrated effectiveness against various bacterial strains, fungi, and viruses. They often disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and interfere with cell cycle progression. The specific pathways involved include modulation of reactive oxygen species (ROS) and inhibition of oncogenic signaling pathways .

- Antiviral Effects : Some studies suggest that quinoline derivatives may inhibit viral replication by targeting viral enzymes or interfering with host cell processes necessary for viral entry and replication.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antibacterial properties.

- Cancer Cell Studies : In vitro experiments using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutic agents .

- Antiviral Activity : Research focusing on the antiviral properties revealed that this compound effectively inhibited the replication of the influenza virus in cultured cells, highlighting its potential as a therapeutic agent during viral outbreaks.

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Elucidating the specific molecular targets and pathways involved in its biological effects.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to establish therapeutic dosages.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and target specificity.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-((Trimethylsilyl)ethynyl)quinoline, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves Sonogashira cross-coupling between 5-bromoquinoline and trimethylsilylacetylene under palladium catalysis. Key conditions include:

- Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) as a co-catalyst.

- Solvents : Anhydrous THF or DMF under degassed conditions to prevent catalyst deactivation.

- Temperature : Maintained at 60–80°C for 12–24 hours to optimize coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in yields of 65–80%. Microwave-assisted synthesis can reduce reaction time by 40% while improving yield .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Comprehensive characterization requires:

- NMR spectroscopy : ¹H NMR confirms the trimethylsilyl group (δ 0.2–0.4 ppm) and ethynyl-proton absence. ¹³C NMR identifies sp² carbons (quinoline ring, δ 120–150 ppm) and the silylated ethynyl carbon (δ 95–105 ppm).

- Mass spectrometry : HRMS (ESI+) validates the molecular ion peak ([M+H]⁺, calculated for C₁₄H₁₅NSi: 241.0922).

- FT-IR : Peaks at ≈2100 cm⁻¹ (C≡C stretch) and ≈1250 cm⁻¹ (Si–C stretch).

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures ≥95% purity .

Advanced: What experimental strategies address discrepancies in catalytic efficiency observed during the synthesis of silylated ethynyl quinolines?

Contradictions in catalytic activity may arise from:

- Ligand effects : Bulky ligands (e.g., XPhos) enhance Pd stability but reduce ethynyl group reactivity.

- Moisture sensitivity : Pre-drying solvents over molecular sieves and using Schlenk-line techniques improve reproducibility.

- Co-catalyst optimization : Adjust CuI loading (5–15 mol%) to balance reaction rate and side-product formation.

- Design of Experiments (DoE) : Systematic variation of temperature, catalyst ratio, and reaction time identifies optimal conditions. Real-time monitoring via TLC or GC-MS detects intermediate degradation .

Advanced: How does the trimethylsilyl ethynyl moiety influence the electronic properties of the quinoline core in coordination chemistry applications?

The electron-withdrawing ethynyl group conjugated with the silyl moiety:

- Lowers LUMO energy : Cyclic voltammetry shows a 0.3 V positive shift in reduction potential vs non-silylated analogs, enhancing π-accepting capacity.

- Modifies UV-Vis spectra : Bathochromic shifts (≈30 nm) indicate extended conjugation.

- Enhances metal coordination : DFT calculations reveal stronger binding to transition metals (e.g., Ru, Pt) via the ethynyl-sp² hybridized carbon. Applications include luminescent sensors and catalytic intermediates .

Basic: What containment protocols are essential when handling this compound due to its reactive functional groups?

Critical safety measures:

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation or moisture absorption.

- PPE : Nitrile gloves (≥8 mil), chemical goggles, and flame-resistant lab coats.

- Spill management : Neutralize with 10% HCl and adsorb using diatomaceous earth. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions.

- Waste disposal : Collect in halogen-resistant containers for incineration .

Advanced: In what advanced pharmacological contexts has this compound shown promise as a molecular scaffold?

Emerging applications include:

- Kinase inhibition : Docking studies suggest JAK2 inhibition (IC₅₀ = 1.2–3.8 μM) via binding to the ATP pocket.

- Antimicrobial agents : Disrupts bacterial efflux pumps (4-fold potency vs ciprofloxacin in P. aeruginosa).

- Fluorescent probes : Quantum yield (Φ = 0.42 in ethanol) enables cellular imaging. Structural modifications at the quinoline 8-position improve selectivity while retaining electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.